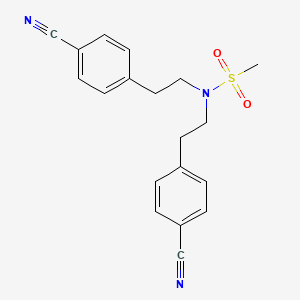
N,N-Bis(4-cyanophenethyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(4-cyanophenethyl)methanesulfonamide is a chemical compound with the molecular formula C19H19N3O2S . Its molecular weight is 353.44 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C19H19N3O2S . The exact structure detailing the arrangement of these atoms is not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthesis of Analogous Compounds
The compound N,N-Bis(4-cyanophenethyl)methanesulfonamide shares structural similarities with compounds whose synthesis has been actively researched. For instance, the synthesis of Bis-(4-N,N-dimethylaminophenyl) Methane highlights the interest in creating compounds with comparable structural frameworks, focusing on yield and reaction conditions (Liang, 2004).
Intramolecular Interactions and Structure Analysis
Similar compounds have been analyzed for their structural peculiarities, such as intramolecular hydrogen bonds. For example, the study of Bis(trifluoromethylsulfonylamino)methane revealed complex equilibrium behaviors and intramolecular interactions dependent on the medium's polarity (Sterkhova et al., 2006). This type of research is indicative of the depth at which analogous compounds can be understood.
Complex Formation and Spectroscopic Analysis
Research has been conducted on the complexes of similar compounds like 4-cyanophenyl[bis(ethylsulfonyl)]methane and 4-cyanophenyl[bis(benzylsulfonyl)]methane with specific N-bases, exploring their properties through ESI MS, 1H NMR, and FT-IR spectroscopy (Binkowska et al., 2008).
Material Properties and Chemical Behavior
Study of Amide Structures
Research on compounds like N-(2,3-Dichlorophenyl)methanesulfonamide has shed light on the structural conformations and bond parameters, providing insights into the molecular interactions and packing through hydrogen bonding, which could be relevant for understanding the properties of this compound (Gowda et al., 2007).
Chemoselective N-Acylation Reagents Development
Investigations into the development of chemoselective N-acylation reagents like N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides offer insights into the structure-reactivity relationship, highlighting the utility and potential applications in organic synthesis (Kondo et al., 2000).
Ionic Liquids and Anion Fluorination Effects
Studies on salts of bis(methanesulfonyl)amide like the bis(trifluoromethanesulfonyl)amide demonstrate the impact of anion fluorination on properties like melting point, fluidity, and stability of ionic liquids. This research provides a basis for understanding the physical and chemical behavior of related compounds in different conditions (Pringle et al., 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
N,N-bis[2-(4-cyanophenyl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-25(23,24)22(12-10-16-2-6-18(14-20)7-3-16)13-11-17-4-8-19(15-21)9-5-17/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSKLGXGFJFYMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCC1=CC=C(C=C1)C#N)CCC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

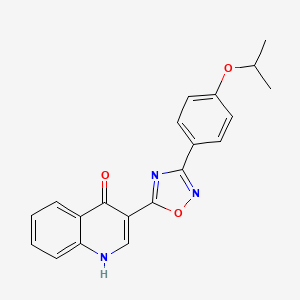
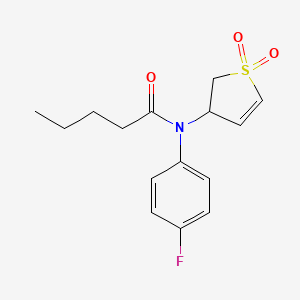
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-fluorophenyl)oxalamide](/img/structure/B2577998.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2577999.png)
![[1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol](/img/structure/B2578000.png)
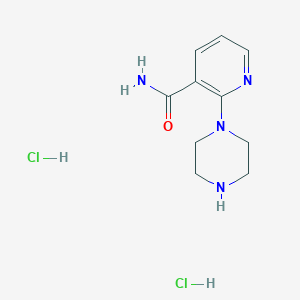
![4-Cyclobutyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2578006.png)

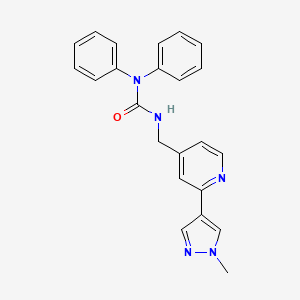
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2578012.png)
![2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2578013.png)
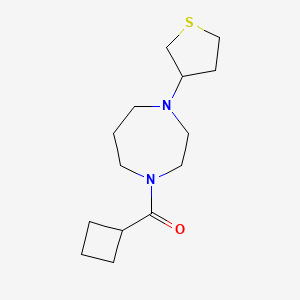
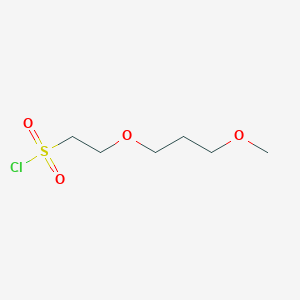
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2578018.png)